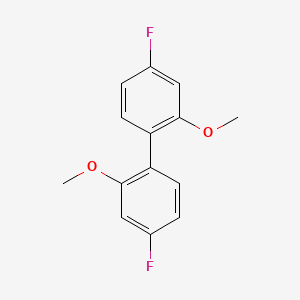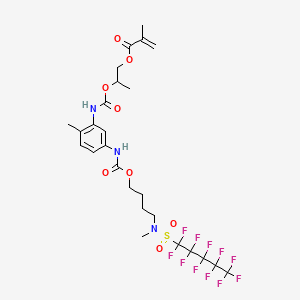
4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-nitrophenyl)- is a complex organic compound that belongs to the quinazolinethione family This compound is characterized by its unique structure, which includes a quinazolinethione core substituted with a fluoro, methyl, and nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoro-3-nitrophenylmethanol with phosphorus tribromide in anhydrous diethyl ether at 0°C. This reaction yields 1-bromomethyl-2-fluoro-3-nitrobenzene, which can then undergo further reactions to form the desired quinazolinethione compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The fluoro and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-fluoro-2-methyl-3-(4-aminophenyl)-4(3H)-quinazolinethione.
科学研究应用
4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-nitrophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- **4(3H)-Quinazolinethione, 6-chloro-2-methyl-3-(4-nitrophenyl)-
- **4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-aminophenyl)-
- **4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-methoxyphenyl)-
Uniqueness
4(3H)-Quinazolinethione, 6-fluoro-2-methyl-3-(4-nitrophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and nitrophenyl groups can enhance its reactivity and potential biological activity compared to similar compounds.
属性
CAS 编号 |
49579-50-2 |
|---|---|
分子式 |
C15H10FN3O2S |
分子量 |
315.3 g/mol |
IUPAC 名称 |
6-fluoro-2-methyl-3-(4-nitrophenyl)quinazoline-4-thione |
InChI |
InChI=1S/C15H10FN3O2S/c1-9-17-14-7-2-10(16)8-13(14)15(22)18(9)11-3-5-12(6-4-11)19(20)21/h2-8H,1H3 |
InChI 键 |
DQIOKFNGYHZSBD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=S)N1C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(Diethylamino)ethyl 4-[[2-(phenylmethoxy)benzoyl]amino]benzoate](/img/structure/B15289189.png)


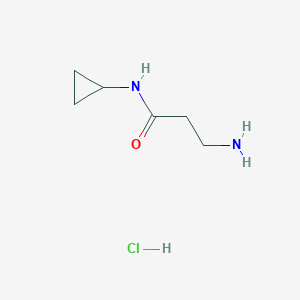
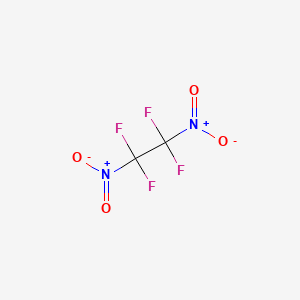

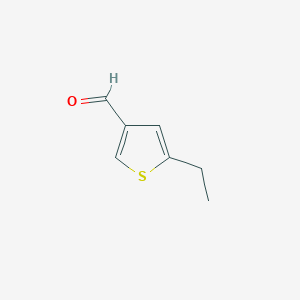
![2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-phenylpentanamide](/img/structure/B15289223.png)
![rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B15289229.png)
![hexasodium;2-[[4-[4-[(Z)-2-[4-[[4-(2,5-disulfonatoanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate](/img/structure/B15289235.png)
